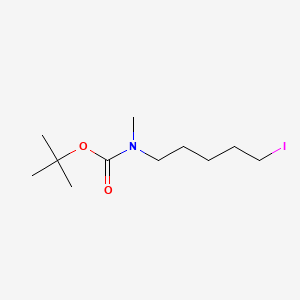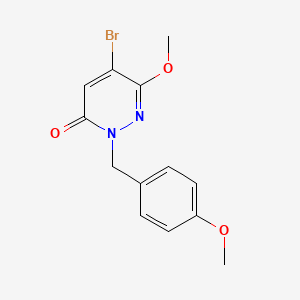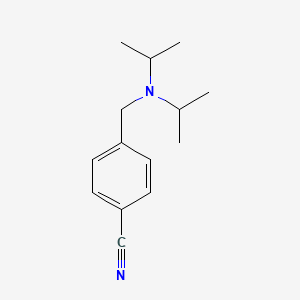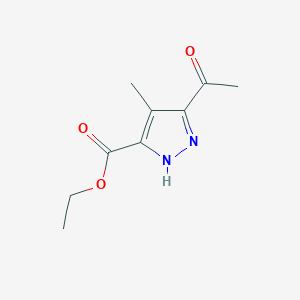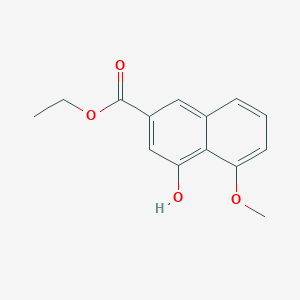
2-Naphthalenecarboxylic acid, 4-hydroxy-5-methoxy-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Naphthalenecarboxylic acid, 4-hydroxy-5-methoxy-, ethyl ester is an organic compound with the molecular formula C14H14O4. This compound is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a carboxylic acid group, a hydroxy group, and a methoxy group on the naphthalene ring, along with an ethyl ester functional group. It is used in various scientific research applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 4-hydroxy-5-methoxy-, ethyl ester typically involves the esterification of 2-Naphthalenecarboxylic acid, 4-hydroxy-5-methoxy- with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ethyl ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is typically subjected to distillation to remove excess ethanol and other by-products, followed by purification steps such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2-Naphthalenecarboxylic acid, 4-hydroxy-5-methoxy-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt)
Major Products Formed
Oxidation: Formation of 2-Naphthalenecarboxylic acid, 4-oxo-5-methoxy-, ethyl ester
Reduction: Formation of 2-Naphthalenemethanol, 4-hydroxy-5-methoxy-
Substitution: Formation of various substituted naphthalene derivatives
Applications De Recherche Scientifique
2-Naphthalenecarboxylic acid, 4-hydroxy-5-methoxy-, ethyl ester is used in several scientific research fields:
Chemistry: As a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: In studies involving the interaction of aromatic compounds with biological macromolecules.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Naphthalenecarboxylic acid, 4-hydroxy-5-methoxy-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Naphthalenecarboxylic acid
- 2-Naphthalenecarboxylic acid, 4-hydroxy-
- 2-Naphthalenecarboxylic acid, 5-methoxy-
- 2-Naphthalenecarboxylic acid, 4-hydroxy-5-methoxy-, methyl ester
Uniqueness
2-Naphthalenecarboxylic acid, 4-hydroxy-5-methoxy-, ethyl ester is unique due to the presence of both hydroxy and methoxy groups on the naphthalene ring, along with an ethyl ester functional group. This combination of functional groups imparts distinct chemical properties, such as increased solubility in organic solvents and enhanced reactivity in various chemical reactions .
Propriétés
Numéro CAS |
92191-07-6 |
|---|---|
Formule moléculaire |
C14H14O4 |
Poids moléculaire |
246.26 g/mol |
Nom IUPAC |
ethyl 4-hydroxy-5-methoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C14H14O4/c1-3-18-14(16)10-7-9-5-4-6-12(17-2)13(9)11(15)8-10/h4-8,15H,3H2,1-2H3 |
Clé InChI |
FKPUSKXNUNDOHQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC(=C2C(=C1)C=CC=C2OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


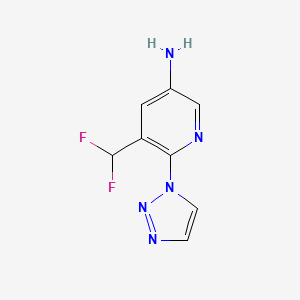
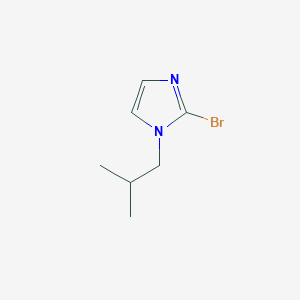

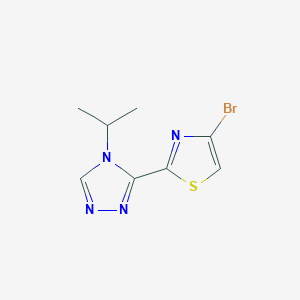
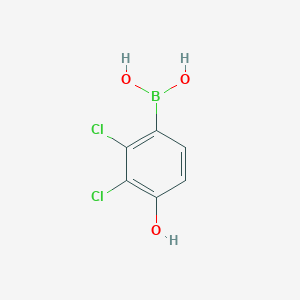
![[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-1'-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl]-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-6,23-dioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26,29-nonaene-28,4'-piperidin-1-ium]-13-yl] acetate](/img/structure/B13926360.png)
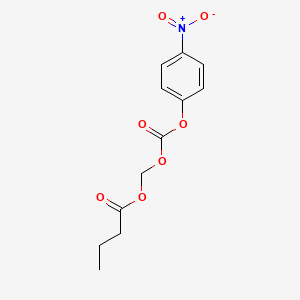
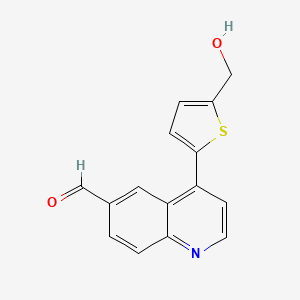
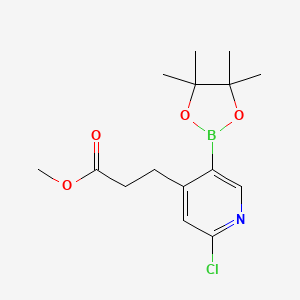
![2-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3-ethyl-3-methyl-1-oxo-, 1,1-dimethylethyl ester](/img/structure/B13926369.png)
